molecular formula C12H17NO2 B1493650 trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol CAS No. 2165940-53-2

trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1493650
CAS No.: 2165940-53-2
M. Wt: 207.27 g/mol
InChI Key: MVNJUYRZLQVCKK-MWLCHTKSSA-N
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Description

Trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol: is a chemical compound with potential applications in various scientific fields. This compound features a cyclobutanol core with a methoxy-methylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:

  • Nitration: : The starting material, 2-methoxy-5-methylphenol, undergoes nitration to introduce a nitro group.

  • Reduction: : The nitro group is reduced to an amine group.

  • Cycloaddition: : The amine reacts with a suitable diene in a cycloaddition reaction to form the cyclobutanol core.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Oxidation reactions can convert the hydroxyl group to a carbonyl group.

  • Reduction: : Reduction reactions can reduce any nitro groups present in the compound.

  • Substitution: : Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: : Nucleophiles such as halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : The major product is the corresponding ketone or aldehyde.

  • Reduction: : The major product is the corresponding amine.

  • Substitution: : The major product depends on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis.

  • Biology: : It may serve as a ligand in biochemical studies.

  • Medicine: : It has potential as a lead compound in drug discovery.

  • Industry: : It can be used in the production of specialty chemicals.

Mechanism of Action

The mechanism by which trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol exerts its effects involves binding to specific molecular targets. The exact pathways and targets depend on the context of its application, but it may interact with enzymes or receptors to elicit a biological response.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds include:

  • 2-Methoxy-5-methylphenol: : Lacks the cyclobutanol core.

  • Cyclobutanol derivatives: : May have different substituents on the cyclobutanol ring.

Properties

IUPAC Name

(1R,2R)-2-(2-methoxy-5-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNJUYRZLQVCKK-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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